Pirozadil
Overview
Description
Pirozadil is a small molecule drug known for its hypolipidemic activity. It is primarily used to lower lipid levels in the blood, making it a potential alternative to currently available hypolipidemic agents . The molecular formula of this compound is C27H29NO10, and it has a molecular weight of 527.53 g/mol .
Mechanism of Action
Target of Action
Pirozadil is a hypolipidemic agent . It’s known to interact with low-density lipoprotein (ldl) cholesterol .
Mode of Action
This compound’s mode of action involves interaction with LDL cholesterol . To assess the mode of action, autologous125I‐labelled LDL was injected and apoprotein B (apo B) kinetic parameters were measured; production rate (PR) and fractional catabolic rate (FCR). An in vitro measurement of the in vivo catabolism (LDL‐apo B receptor activity in freshly isolated lymphocytes) was also measured pre‐ and post‐treatment .
Biochemical Pathways
The biochemical pathways affected by this compound are related to cholesterol metabolism. The drug decreases the synthesis of lipoprotein, which is an alternative therapy to facilitating enhanced catabolism . This suggests that this compound may be effective in conditions where the LDL receptor and hence catabolism is normal .
Pharmacokinetics
It’s known that this compound is a small molecule drug .
Result of Action
After a 3-month treatment period with this compound, a significant reduction in plasma cholesterol and LDL cholesterol was observed . The pharmacological intervention resulted in a significant decrease of 19.9% in PR from 10.5 ± 1.81 mg/kg/d to 8.41 ± 1.13 mg/kg/d (P < 0.05) while the FCR remained relatively unchanged (0.260 ± 0.042 vs 0.248 ± 0.040 pools/d) as did the LDL receptor activity (78.2 ± 20.9 vs 69.3 ± 21.4 ng LDL/mg cell protein/hr) .
Action Environment
It’s known that this compound’s effect on increasing cerebral blood flow is almost equal to that of papaverine, less than that of nicardipine and much greater than that of the other hypolipidemic/antiatherogenic drugs, nicotinic acid and pyridinol carbamate .
Biochemical Analysis
Biochemical Properties
Pirozadil interacts with various biomolecules to exert its lipid-lowering effects . It reduces serum and aortic cholesterol levels, serum LDL levels, and atherosclerotic lesion areas
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by reducing plasma cholesterol and LDL cholesterol levels
Molecular Mechanism
The molecular mechanism of this compound involves its lipid-lowering effects . It exerts its effects at the molecular level by reducing serum and aortic cholesterol levels, serum LDL levels, and atherosclerotic lesion areas
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It reduces serum and aortic cholesterol levels, serum LDL levels, and atherosclerotic lesion areas when administered at a dose of 50 mg/kg per day in a rabbit model of atherosclerosis
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism . It interacts with enzymes or cofactors involved in these pathways to exert its lipid-lowering effects
Preparation Methods
Synthetic Routes and Reaction Conditions
Pirozadil can be synthesized from 3,4,5-trimethoxybenzoic acid by treatment with thionyl chloride in benzene to give the acyl chloride. This intermediate is then treated with 2,6-pyridinedimethanol in pyridine .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the preparation of intermediates and their subsequent reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pirozadil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pirozadil has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on lipid metabolism and its potential as a hypolipidemic agent.
Medicine: Investigated for its therapeutic potential in treating hypercholesterolemia and hypertriglyceridemia
Industry: Utilized in the development of new hypolipidemic drugs and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: Another hypolipidemic agent that works by reducing the synthesis of triglycerides and very low-density lipoprotein (VLDL).
Pyridinol Carbamate: Known for its antiatherogenic properties and ability to increase cerebral blood flow.
Uniqueness of Pirozadil
This compound is unique in its ability to significantly diminish vascular cerebral resistance and increase cerebral blood flow to a greater degree than nicotinic acid and pyridinol carbamate . This makes it a promising candidate for further research and development in the field of hypolipidemic agents.
Properties
IUPAC Name |
[6-[(3,4,5-trimethoxybenzoyl)oxymethyl]pyridin-2-yl]methyl 3,4,5-trimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-31-20-10-16(11-21(32-2)24(20)35-5)26(29)37-14-18-8-7-9-19(28-18)15-38-27(30)17-12-22(33-3)25(36-6)23(13-17)34-4/h7-13H,14-15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIBXMIIOQXTHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=NC(=CC=C2)COC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202458 | |
Record name | Pirozadil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54110-25-7 | |
Record name | Pirozadil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54110-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirozadil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054110257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirozadil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pirozadil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIROZADIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54978VNA4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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